CM-4620
Overview
Description
It is currently under clinical development for the treatment of various conditions, including acute pancreatitis, inflammatory bowel disease, severe COVID-19 pneumonia, allergic asthma, acute kidney injury, acute respiratory distress syndrome, rheumatoid arthritis, and asparaginase-induced pancreatic toxicity .
Scientific Research Applications
Zegocractin has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study calcium-release activated calcium channels and their role in cellular processes.
Biology: The compound is used to investigate the mechanisms of calcium signaling in various biological systems.
Medicine: Zegocractin is being studied for its potential therapeutic applications in treating acute pancreatitis, inflammatory bowel disease, severe COVID-19 pneumonia, allergic asthma, acute kidney injury, acute respiratory distress syndrome, rheumatoid arthritis, and asparaginase-induced pancreatic toxicity
Mechanism of Action
Target of Action
CM-4620, also known as Zegocractin, is a drug that acts as a selective inhibitor of the calcium channel ORAI1 . ORAI1 is a protein that forms part of the calcium release-activated calcium (CRAC) channel, which plays a crucial role in maintaining proper levels of calcium in most non-excitable cells .
Mode of Action
Zegocractin (this compound) inhibits the CRAC channel, specifically targeting the Orai1/STIM1 and Orai2/STIM1 channels . By inhibiting these channels, this compound prevents the excessive influx of calcium ions into cells, thereby controlling the intracellular calcium levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway. In immune cells, particularly T cells, calcium is an important intracellular signaling molecule that controls cytokine production and the immune response . This compound inhibits the Icrac pathway in human T cells, blocking the release of pro-inflammatory cytokines like IL-2 and IL-17 .
Pharmacokinetics
It’s known that the compound is delivered in proprietary formulations for intravenous administration , suggesting that it has good bioavailability when administered in this manner.
Result of Action
The primary result of this compound’s action is the reduction of inflammation. By inhibiting the CRAC channel and controlling intracellular calcium levels, this compound reduces the activation of immune cells and the production of pro-inflammatory cytokines . This has been shown to reduce inflammation in experimental acute pancreatitis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, different cellular insults, including infection, trauma, and toxins, can cause CRAC channels to become overactive in certain tissues, leading to excessive amounts of calcium entering cells . This compound can protect cells with overactive CRAC channels by preventing the accumulation of dangerously high levels of calcium caused by a disease insult .
Biochemical Analysis
Biochemical Properties
CM-4620 plays a significant role in biochemical reactions by selectively inhibiting the calcium channel ORAI1 . This interaction with ORAI1, a protein that forms part of the calcium release-activated calcium channel, is crucial for its function . The nature of this interaction involves this compound binding to the ORAI1 protein, thereby inhibiting its function .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to inhibit the ORAI1 calcium channel . This inhibition impacts cell signaling pathways, particularly those involving calcium signaling .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ORAI1 protein, thereby inhibiting the function of the calcium channel .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that this compound may have long-term effects on cellular function, particularly in relation to calcium signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zegocractin is synthesized through a series of chemical reactions that involve the formation of its calcium-release activated calcium-channel inhibitory structure. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the compound is administered as an intravenous emulsion, inhalational, and oral route .
Industrial Production Methods
The industrial production of Zegocractin involves large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound. The production process includes rigorous quality control measures to meet regulatory standards. The compound is produced in facilities equipped with advanced technology to handle the complex synthesis and formulation processes .
Chemical Reactions Analysis
Types of Reactions
Zegocractin undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Zegocractin can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired chemical transformation and the target application of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of Zegocractin, which may have different pharmacological properties and applications. These derivatives are studied to understand their potential therapeutic benefits and safety profiles .
Comparison with Similar Compounds
Similar Compounds
GSK-7975A: Another calcium-release activated calcium-channel inhibitor with similar pharmacological properties.
BTP2: A compound that also targets calcium-release activated calcium channels and is used in research studies.
Uniqueness of Zegocractin
Zegocractin is unique due to its high specificity and potency in inhibiting Orai1 and Orai2 channels. It has shown promising results in clinical trials for various conditions, making it a potential therapeutic agent for diseases involving calcium signaling dysregulation .
Properties
IUPAC Name |
N-[5-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)pyrazin-2-yl]-2-fluoro-6-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N3O3/c1-9-3-2-4-12(21)17(9)18(27)26-16-8-24-13(7-25-16)10-5-14-15(6-11(10)20)29-19(22,23)28-14/h2-8H,1H3,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMKTHUGOQDEIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(=O)NC2=NC=C(N=C2)C3=CC4=C(C=C3Cl)OC(O4)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901337267 | |
Record name | N-[5-(6-Chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-2-pyrazinyl]-2-fluoro-6-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901337267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1713240-67-5 | |
Record name | Zegocractin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1713240675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[5-(6-Chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-2-pyrazinyl]-2-fluoro-6-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901337267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZEGOCRACTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564AW1RR37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.